molecular formula C9H8BrNS B13857383 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B13857383
M. Wt: 242.14 g/mol
InChI Key: PJGMUCOJAKFGMB-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring with a bromine atom and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its bromine and nitrile groups, which confer distinct reactivity and potential for further functionalization .

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMUCOJAKFGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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